Sodium triphospate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

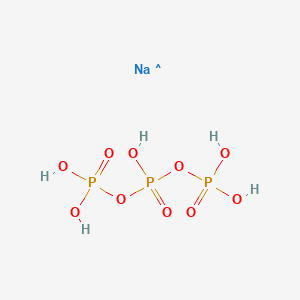

Sodium triphosphate, also known as sodium tripolyphosphate, is an inorganic compound with the chemical formula Na₅P₃O₁₀. It is the sodium salt of the polyphosphate penta-anion, which is the conjugate base of triphosphoric acid. This compound is produced on a large scale and is widely used in various domestic and industrial products, particularly in detergents .

Méthodes De Préparation

Sodium triphosphate is synthesized by heating a stoichiometric mixture of disodium phosphate (Na₂HPO₄) and monosodium phosphate (NaH₂PO₄) under carefully controlled conditions. The reaction can be represented as follows :

2Na2HPO4+NaH2PO4→Na5P3O10+2H2O

Approximately 2 million tons of sodium triphosphate are produced annually using this method . Industrial production methods include both dry single-stage and classic spray drying two-stage processes .

Analyse Des Réactions Chimiques

Sodium triphosphate undergoes various chemical reactions, including:

Chelation: It binds strongly to metal cations as both a bidentate and tridentate chelating agent.

Hydrolysis: In aqueous solutions, sodium triphosphate can hydrolyze to form simpler phosphates.

Complexation: It forms complexes with metal ions, which is useful in water softening and detergents.

Common reagents and conditions used in these reactions include water, acids, and bases. Major products formed from these reactions include simpler phosphates and metal complexes.

Applications De Recherche Scientifique

Sodium triphosphate has a wide range of scientific research applications, including:

Chemistry: Used as a dispersing agent in ceramic processing and as a plasticizer in cement-based materials.

Biology: Acts as a preservative for seafood, meats, poultry, and animal feeds.

Medicine: Utilized in various pharmaceutical formulations.

Industry: Employed as a water softener in detergents, an emulsifier in food production, and a flame retardant.

Mécanisme D'action

The mechanism of action of sodium triphosphate involves its ability to bind to metal cations, forming stable complexes. This chelation process prevents metal ions from interfering with other chemical reactions, such as those in detergents. The molecular targets include metal ions like calcium and magnesium, and the pathways involved are primarily related to chelation and complexation .

Comparaison Avec Des Composés Similaires

Sodium triphosphate can be compared with other similar compounds, such as:

Trisodium phosphate (Na₃PO₄): Used as a cleaning agent and food additive.

Tetrasodium pyrophosphate (Na₄P₂O₇): Used in detergents and as a dispersing agent.

Sodium hexametaphosphate (Na₆P₆O₁₈): Used in water treatment and as a sequestrant.

Sodium triphosphate is unique due to its high chelating ability and its widespread use in detergents and food preservation .

Propriétés

Formule moléculaire |

H5NaO10P3 |

|---|---|

Poids moléculaire |

280.94 g/mol |

InChI |

InChI=1S/Na.H5O10P3/c;1-11(2,3)9-13(7,8)10-12(4,5)6/h;(H,7,8)(H2,1,2,3)(H2,4,5,6) |

Clé InChI |

FYBVENGNOGWODF-UHFFFAOYSA-N |

SMILES canonique |

OP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na] |

Numéros CAS associés |

7758-29-4 13573-18-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346144.png)

![N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12346149.png)

![2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B12346164.png)

![N-ethyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12346165.png)

![ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B12346176.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12346182.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12346186.png)

![N-(4-bromophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12346190.png)

![N-(3,4-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346199.png)

![N-(2-ethylhexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B12346227.png)